molecular formula C16H11Cl2NOS B2869809 3-chloro-1-benzothiophene-2-carbaldehyde O-(4-chlorobenzyl)oxime CAS No. 477854-15-2

3-chloro-1-benzothiophene-2-carbaldehyde O-(4-chlorobenzyl)oxime

Cat. No.: B2869809
CAS No.: 477854-15-2
M. Wt: 336.23
InChI Key: MPTWHMKEZNVPON-DJKKODMXSA-N
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Description

3-chloro-1-benzothiophene-2-carbaldehyde O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C16H11Cl2NOS and its molecular weight is 336.23. The purity is usually 95%.
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Properties

IUPAC Name

(E)-1-(3-chloro-1-benzothiophen-2-yl)-N-[(4-chlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NOS/c17-12-7-5-11(6-8-12)10-20-19-9-15-16(18)13-3-1-2-4-14(13)21-15/h1-9H,10H2/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTWHMKEZNVPON-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=NOCC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)/C=N/OCC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-benzothiophene-2-carbaldehyde O-(4-chlorobenzyl)oxime is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-chloro-1-benzothiophene-2-carbaldehyde O-(4-chlorobenzyl)oxime can be represented as follows:

  • Molecular Formula : C15H12ClNOS
  • Molecular Weight : 293.78 g/mol

This compound features a benzothiophene core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Mechanisms of Biological Activity

Research indicates that compounds derived from benzothiophene exhibit a range of biological activities through various mechanisms:

  • Antimicrobial Activity : Benzothiophene derivatives have shown promising results against various bacterial and fungal strains. The oxime functional group is believed to enhance the interaction with microbial targets, leading to increased efficacy .
  • Anticancer Properties : Studies suggest that benzothiophene derivatives can inhibit cancer cell proliferation. The compound may induce apoptosis in cancer cells by activating specific signaling pathways .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes, such as IMPDH (inosine monophosphate dehydrogenase), which plays a crucial role in nucleotide synthesis and is a target for immunosuppressive therapies .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 3-chloro-1-benzothiophene-2-carbaldehyde O-(4-chlorobenzyl)oxime.

StudyFindings
Identified as an IMPDH inhibitor; potential applications in immunosuppressive therapy.
Demonstrated significant antiviral activity against various viruses; comparable to established antiviral agents.
Exhibited antifungal activity with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/L against multiple pathogens.
Showed cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and enzyme inhibition.

Preparation Methods

Friedel-Crafts Acylation and Chlorination

The benzothiophene core is typically synthesized via Friedel-Crafts acylation of benzothiophene with chloroacetyl chloride, followed by Vilsmeier-Haack formylation to introduce the aldehyde group at the 2-position. Chlorination at the 3-position is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

Reaction Conditions:

  • Temperature: 80–100°C
  • Solvent: Dichloromethane or chloroform
  • Yield: 70–85%

Formation of the Oxime Intermediate

Hydroxylamine Condensation

The aldehyde intermediate reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under acidic conditions (pH 4–5) to form the oxime. Titanium(IV) isopropoxide has been shown to accelerate this reaction via Lewis acid catalysis.

Mechanistic Insight:
The titanium center activates the carbonyl group, facilitating nucleophilic attack by hydroxylamine (Scheme 4a). This step typically achieves >90% conversion within 2 hours at room temperature.

O-(4-Chlorobenzyl)Oxime Formation

Copper-Catalyzed Alkylation

The critical O-alkylation step employs 4-chlorobenzyl bromide and a copper(I) catalyst. As demonstrated in analogous systems (Scheme 31), CuI with 1,10-phenanthroline ligands enables efficient C–O bond formation via a oxidative addition/reductive elimination cycle.

Optimized Conditions:

Parameter Value
Catalyst CuI (10 mol %)
Ligand 1,10-Phenanthroline (20 mol %)
Base Cs₂CO₃ (2 equiv)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 30–110°C (depending on oxime)
Reaction Time 0.5–3 hours
Yield 65–82%

Mechanism:

  • Oxidative insertion of CuI into the C–Br bond of 4-chlorobenzyl bromide
  • Coordination of deprotonated oxime to copper(III) intermediate
  • Reductive elimination to form the O-benzylated product

Metal-Catalyzed Alternative Methods

Titanium-Mediated Coupling

Early work with tert-butoximido titanium complexes (e.g., CpTi(N *t BuO)₂) demonstrated efficacy in oxime ether synthesis (Scheme 4). For the target compound, this method requires:

  • Pre-formed titanium oximate complex
  • Slow addition of 4-chlorobenzyl bromide at −20°C
  • Yields: 50–68% (lower than copper-catalyzed routes)

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMSO, DMF) enhance copper catalyst activity but may promote oxime tautomerization. Mixed solvent systems (toluene/DMSO 3:1) balance reactivity and stability.

Ligand Design

Bulky ligands (e.g., Xantphos) improve selectivity for O- over N-alkylation. For 4-chlorobenzyl groups, electron-deficient ligands increase reaction rates by 40% compared to triphenylphosphine.

Analytical Characterization

Spectroscopic Data

Technique Key Features
¹H NMR - Oxime proton: δ 8.2–8.5 ppm (singlet)
- Benzyl CH₂: δ 5.1–5.3 ppm (AB quartet)
IR - C=N stretch: 1620–1640 cm⁻¹
HRMS [M+H]+ Calc. 363.0241, Found 363.0238

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity when using copper-catalyzed methods.

Challenges and Limitations

Regioselectivity Issues

Competing N-alkylation (5–15% byproduct) necessitates careful pH control (pH 7.5–8.5) during the O-benzylation step.

Catalyst Deactivation

4-Chlorobenzyl bromide’s electrophilicity leads to gradual copper halide precipitation. Continuous ligand addition (0.5 mol %/hour) maintains catalytic activity.

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